

Application Notes and Protocols: CFI-400945 In Vivo Administration and Pharmacokinetics

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Compound of Interest		
Compound Name:	CFI-400936	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

CFI-400945 is a first-in-class, orally bioavailable, and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for proper mitosis and the maintenance of genomic integrity.[2] [4][5] Aberrant expression of PLK4 has been observed in various cancers, making it a promising therapeutic target.[2][4] Preclinical studies have demonstrated that CFI-400945 exhibits potent antitumor activity in a range of cancer models, including breast, pancreatic, lung, and hematological malignancies.[3][6][7][8] These application notes provide a comprehensive overview of the in vivo administration and pharmacokinetic profile of CFI-400945, along with detailed experimental protocols to guide researchers in their preclinical studies.

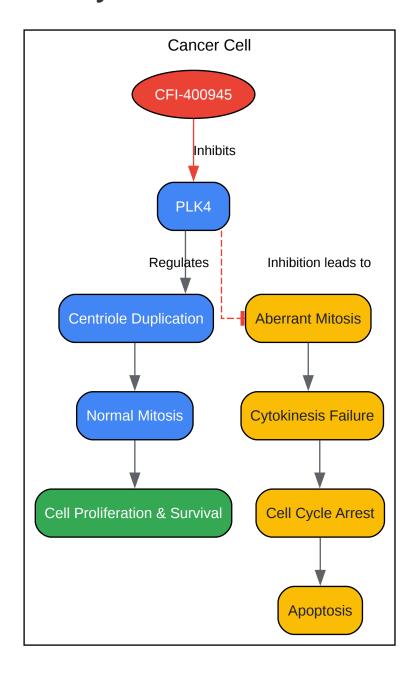
Mechanism of Action

CFI-400945 functions as a potent and selective ATP-competitive inhibitor of PLK4.[3][9] Inhibition of PLK4 by CFI-400945 disrupts the normal process of centriole duplication, leading to mitotic defects, such as aberrant mitoses and cytokinesis failure.[1] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][10] Interestingly, the effects of CFI-400945 can be bimodal, with lower concentrations potentially leading to centriole amplification and higher concentrations causing a suppression of centriole duplication.[3] While highly selective for PLK4, at higher concentrations, CFI-400945 has shown some activity against other kinases



such as AURKB, TRKA, TRKB, and TEK.[1][11] The inhibition of AURKB may contribute to the observed cytokinesis defects and polyploidization.[11]

Signaling Pathway



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Caption: Mechanism of action of CFI-400945.



In Vivo Administration and Pharmacokinetics

CFI-400945 is orally bioavailable and has demonstrated favorable pharmacokinetic properties in preclinical models and human clinical trials.[1]

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of CFI-400945 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of CFI-400945 in Mice

Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	Half-life (h)	Animal Model	Reference
3.75 - 104	0.25 - 11.68	Not Specified	Not Specified	Mice	[11]

Table 2: Clinical Pharmacokinetics of CFI-400945 in Humans (Advanced Solid Tumors)

Dose (mg/day)	Cmax	Tmax (h)	Half-life (h)	Patient Population	Reference
3 - 96	Dose- dependent	2 - 4	~9	Advanced solid tumors	[12][13]

Experimental Protocols In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of CFI-400945 in mouse xenograft models.

Materials:

- CFI-400945
- Vehicle (e.g., water, saline)



- Cancer cell line of interest (e.g., HCT116, MDA-MB-468)
- Immunocompromised mice (e.g., athymic nude, SCID)
- Calipers
- Oral gavage needles
- Standard animal housing and care facilities

Procedure:

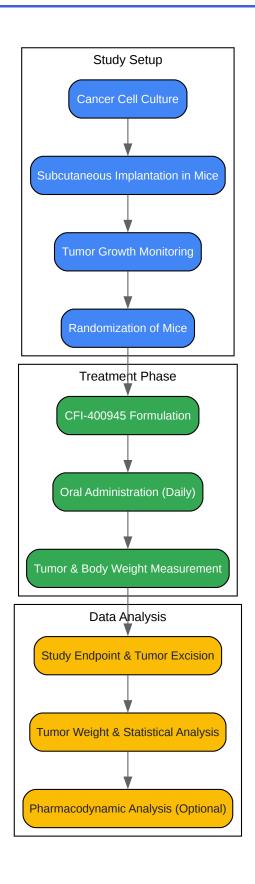
- Cell Culture and Implantation:
 - Culture cancer cells under standard conditions.
 - Harvest and resuspend cells in an appropriate medium (e.g., PBS, Matrigel).
 - Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth and Randomization:
 - Monitor tumor growth regularly using calipers.
 - Once tumors reach a palpable size (e.g., ~5mm in diameter), randomize the animals into treatment and control groups.[7]
- Drug Preparation and Administration:
 - Prepare a stock solution of CFI-400945 and dilute it to the desired concentration with the chosen vehicle.
 - Administer CFI-400945 or vehicle to the mice via oral gavage. Dosing regimens can vary, with daily administration being common.[7][14] Efficacious doses in mice have ranged from 3 mg/kg to 10 mg/kg.[11][14]
- Monitoring and Data Collection:
 - Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[14]



- o Monitor the overall health and behavior of the animals.
- Endpoint and Analysis:
 - Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[7][14]
 - At the end of the study, euthanize the animals and excise the tumors.
 - Measure the final tumor weight and perform further analyses as needed (e.g., histopathology, biomarker analysis).

Experimental Workflow





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Caption: General workflow for in vivo efficacy studies.



Tolerability and Safety

In preclinical studies, oral administration of CFI-400945 was generally well-tolerated in various mouse strains and xenograft models.[1] The maximum tolerated dose (MTD) for once-daily oral administration in mice was estimated to be between 7.5-9.5 mg/kg.[15] In a phase 1 clinical trial in patients with advanced solid tumors, the most frequent treatment-related adverse events were fatigue, diarrhea, nausea, and decreased appetite, which were mostly grade 1 or 2.[16] Dose-dependent neutropenia was observed at higher doses.[13]

Conclusion

CFI-400945 is a promising, orally active PLK4 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. Careful consideration of dosing, animal models, and endpoints is crucial for obtaining robust and reproducible results.

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